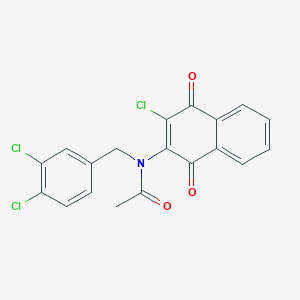![molecular formula C11H12F3N B2518348 cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine CAS No. 1812174-93-8](/img/structure/B2518348.png)
cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine is a cyclobutane derivative with a trifluoromethylphenyl group at the third position. While the specific compound is not directly discussed in the provided papers, similar structures such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid have been synthesized and analyzed, indicating the interest in cyclobutane derivatives with aromatic substitutions .
Synthesis Analysis
The synthesis of cyclobutane derivatives often involves stereo-selective methods to ensure the desired cis or trans configurations. For example, the synthesis of r-1,c-2,t-3,t-4-1,3-di(4-R-phenyl)-2,4-bis[2-(5-phenyloxazolyl)]cyclobutane was achieved with high stereo-selectivity through photodimerization of its corresponding trans-monomer in hydrochloric acid . This suggests that similar methods could potentially be applied to synthesize cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine with the appropriate monomers and conditions.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the puckering of the cyclobutane ring and the spatial arrangement of substituents. For instance, X-ray diffraction methods have been used to determine that the cyclobutane ring in cis-2-phenylcyclobutanecarboxylic acid is puckered with a dihedral angle of 27° . This puckering is a common feature in cyclobutane rings due to the strain in the four-membered ring system.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, including photolysis and isomerization. The photodimers of r-1,c-2,t-3,t-4-1,3-di(4-R-phenyl)-2,4-bis[2-(5-phenyloxazolyl)]cyclobutane, for example, underwent photolysis under UV light to reproduce the trans-monomers, which then transformed into their cis-isomers . This indicates that cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine could also be susceptible to similar photochemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group can significantly affect the compound's polarity, reactivity, and interaction with other molecules. For example, the polar cyclohexane motif in all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane exhibits unique NMR couplings due to the dipolar nature of the ring . Although the specific properties of cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine are not detailed in the provided papers, it can be inferred that the trifluoromethyl group would impart similar polar characteristics to the molecule.
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl Groups in Drug Design
Chemical Properties and Significance : The trifluoromethyl group (-CF3) is a highly electronegative moiety that can significantly affect the biological activity of a molecule. Its incorporation into pharmaceuticals can enhance metabolic stability, alter pharmacokinetic properties, and increase the lipophilicity of a molecule, making the compound more likely to penetrate cellular membranes.
Applications in Medicinal Chemistry : Compounds featuring a trifluoromethyl group are extensively explored in the realm of antitubercular drug design. For example, the strategic placement of a trifluoromethyl substituent has been assessed for its impact on the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, indicating the potential for improved potency and drug-likeness (Thomas, 1969).
Wirkmechanismus
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of specific target information, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine are as follows :
- High gastrointestinal absorption is predicted for this compound . The compound is predicted to be BBB (Blood-Brain Barrier) permeant . It is not a substrate for P-glycoprotein, and it does not inhibit CYP1A2, CYP2C19, CYP2C9, or CYP3A4. However, it is a predicted inhibitor of CYP2D6 . Information on the excretion of this compound is not available .
These properties suggest that cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine has good bioavailability.
Result of Action
The molecular and cellular effects of cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine’s action are currently unknown due to the lack of research on this compound .
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8,10H,5-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHQSYFWIQVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)
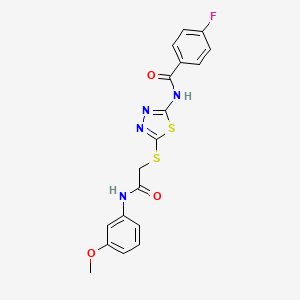

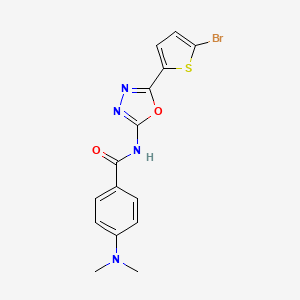
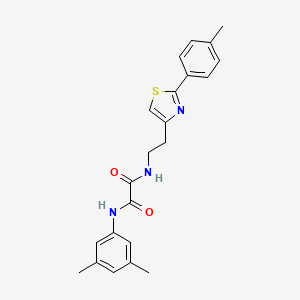

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)
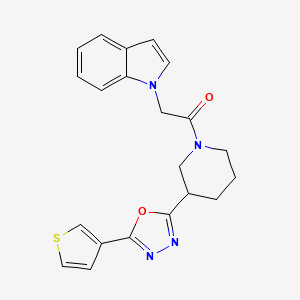
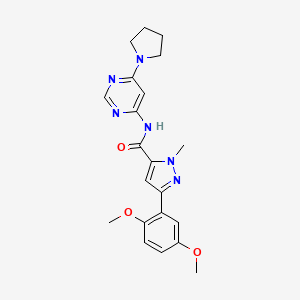
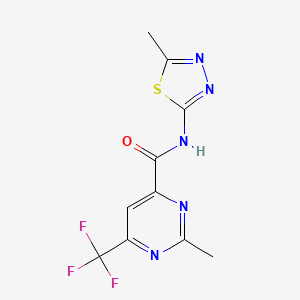
![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)
